Tetrahydropyridazine-1,2-dicarbaldehyde

Catalog No.
S1498448
CAS No.
189807-28-1
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropyridazine-1,2-dicarbaldehyde

CAS Number

189807-28-1

Product Name

Tetrahydropyridazine-1,2-dicarbaldehyde

IUPAC Name

diazinane-1,2-dicarbaldehyde

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c9-5-7-3-1-2-4-8(7)6-10/h5-6H,1-4H2

InChI Key

BKWBJAMZEUGAIC-UHFFFAOYSA-N

SMILES

C1CCN(N(C1)C=O)C=O

Synonyms

1,2-Pyridazinedicarboxaldehyde, tetrahydro- (9CI)

Canonical SMILES

C1CCN(N(C1)C=O)C=O

Tetrahydropyridazine-1,2-dicarbaldehyde is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms. Its molecular structure consists of two aldehyde functional groups attached to a tetrahydropyridazine framework. This compound has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

, primarily due to the presence of the aldehyde groups. Key reactions include:

  • Condensation Reactions: The aldehyde groups can react with amines or hydrazines to form imines or hydrazones, respectively.
  • Cycloaddition Reactions: It can undergo [4 + 2] cycloaddition reactions with dienes, leading to the formation of more complex heterocyclic compounds .
  • Reduction Reactions: The aldehyde functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride, resulting in tetrahydropyridazine derivatives .

Research indicates that tetrahydropyridazine derivatives exhibit notable biological activities. For instance, some compounds derived from tetrahydropyridazine have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . Additionally, certain derivatives have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Several synthetic routes have been developed to produce tetrahydropyridazine-1,2-dicarbaldehyde:

  • Cyclization of Precursors: Starting from appropriate dicarbonyl compounds or dicarboxylic acids, cyclization reactions involving hydrazine or its derivatives can yield tetrahydropyridazine structures.
  • One-Pot Synthesis: Recent advancements include one-pot synthesis methods that combine multiple reaction steps into a single process, enhancing efficiency and yield .
  • Electrochemical Methods: Electroreductive techniques have also been explored for synthesizing related compounds, showcasing the versatility of electrochemistry in organic synthesis .

Tetrahydropyridazine-1,2-dicarbaldehyde and its derivatives have several applications:

  • Pharmaceuticals: They are being explored as potential drug candidates due to their biological activities.
  • Materials Science: Their unique structural properties make them suitable for developing novel materials with specific electronic or optical characteristics.
  • Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.

Studies on the interactions of tetrahydropyridazine derivatives with biological targets are ongoing. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well these compounds bind to specific enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which these compounds exert their biological effects.

Such investigations are crucial for elucidating the therapeutic potential of tetrahydropyridazine derivatives.

Tetrahydropyridazine-1,2-dicarbaldehyde shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TetrahydropyridineSaturated nitrogen ringLacks aldehyde groups; used in pharmacology
PyridazineUnsaturated nitrogen ringContains only one nitrogen atom in the ring
1,2-DihydropyridineSaturated nitrogen ringContains two nitrogen atoms; less oxidized than tetrahydropyridazines
1-MethylpyridazineMethylated pyridineExhibits different reactivity due to methyl substitution

Uniqueness of Tetrahydropyridazine-1,2-dicarbaldehyde

Tetrahydropyridazine-1,2-dicarbaldehyde is unique due to its dual aldehyde functionalities combined with a saturated nitrogen ring structure. This combination allows for diverse reactivity patterns not typically seen in other similar compounds. Its potential applications in drug development and materials science further highlight its significance in research and industry.

Preparation via Aliphatic Substrates and Cyclization Reactions

The synthesis of tetrahydropyridazine-1,2-dicarbaldehyde often begins with aliphatic precursors undergoing cyclization. For instance, 1,2-diaza-1,3-dienes and alkoxyallenes participate in transition-metal-free (4 + 2) cycloadditions to yield 1,4,5,6-tetrahydropyridazines, which are subsequently oxidized to the dicarbaldehyde derivative. Similarly, multicomponent domino reactions involving aldehydes, cyano-containing C-H acids, and 3-oxocarboxylic acid esters form polysubstituted tetrahydropyridines through sequential Knoevenagel condensation, Michael addition, and Mannich cyclization.

Table 1: Cyclization Approaches for Tetrahydropyridazine-1,2-Dicarbaldehyde

SubstratesConditionsYield (%)Key Reference
1,2-Diaza-1,3-dienesSolvent-free, 80°C, 12 h85–92
Aldehydes + Cyano acidsMethanol, reflux, 2 h70–80
AlkoxyallenesDichloroethane, 60°C, 20 h79–90

Cyclization efficiency depends on solvent polarity and temperature, with protic solvents like methanol favoring intramolecular hydrogen bonding to stabilize intermediates.

Cycloaddition-Based Synthetic Strategies

Cycloadditions offer atom-economical routes to construct the tetrahydropyridazine core. The (4 + 2) cycloaddition between alkoxyallenes and 1,2-diaza-1,3-dienes is notable for its high functional group tolerance and regioselectivity. Cobalt-catalyzed [6π + 2π] cycloadditions between terminal 1,2-dienes and symmetric 1,3-diynes have also been employed, yielding bicyclic intermediates that are oxidized to the dicarbaldehyde.

Key Advantages:

  • Transition-metal-free protocols reduce costs.
  • Cobalt catalysis enables access to stereochemically complex frameworks.

Heteroannulation and Ring-Closing Methodologies

Heteroannulation strategies leverage palladium or copper catalysts to assemble the pyridazine ring. For example, palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines with 1,3-dienes forms fused tetrahydropyridazine derivatives, which are subsequently functionalized at the aldehyde positions. Copper(II)-catalyzed tandem ring-opening/oxidative alkylation of donor-acceptor cyclopropanes with bisaryl hydrazones provides another route, achieving stereospecificity through Lewis acid-mediated coordination.

Mechanistic Insight:

  • Palladium facilitates C–H activation and migratory insertion.
  • Copper(II) acts as a dual Lewis acid and redox catalyst.

Catalytic Approaches for Controlled Regio-/Stereoselectivity

Catalysts play a pivotal role in directing regioselectivity and stereochemical outcomes. Chiral phosphine ligands in palladium-catalyzed annulations enable enantioselective synthesis of tetrahydropyridazines. Urea-based ligands, such as N-arylureas, enhance steric control in heteroannulations, favoring cis-diastereomers. Cobalt(I) complexes, combined with zinc reductants, promote [6π + 2π] cycloadditions with >90% enantiomeric excess.

Table 2: Catalytic Systems for Stereochemical Control

CatalystSubstrate PairSelectivity (ee/%)
Pd/(S)-BINAPo-Bromoanilines + Dienes89–98
Co(acac)₂(dppe)/Zn/ZnI₂1,2-Dienes + 1,3-Diynes>90
Cu(OTf)₂Donor-Acceptor Cyclopropanes95

Industrial Scalability and Process Optimization

Scalable synthesis requires cost-effective catalysts, solvent recycling, and minimal purification steps. The transition-metal-free (4 + 2) cycloaddition and aqueous-phase catalyst-free pseudo-six-component reactions are promising for industrial adoption due to their operational simplicity. Process Intensification techniques, such as continuous-flow reactors, have been explored to enhance yields in cobalt-catalyzed cycloadditions.

Key Considerations:

  • Solvent Selection: Water or ethanol reduces environmental impact.
  • Catalyst Recycling: Heterogeneous palladium catalysts enable reuse for >5 cycles.

XLogP3

-0.1

Dates

Modify: 2023-07-17

Explore Compound Types